molecular formula C10H11NO B1317624 6-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 20150-83-8

6-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1317624
CAS RN: 20150-83-8
M. Wt: 161.2 g/mol
InChI Key: DKNXPCXIGGIJNY-UHFFFAOYSA-N
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Description

6-methyl-3,4-dihydroquinolin-2(1H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the quinoline family and has a wide range of biological activities.

Scientific Research Applications

Biological and Pharmacological Significance

  • 3,4-Dihydroquinolin-2(1H)-ones, a category that includes 6-methyl-3,4-dihydroquinolin-2(1H)-one, are recognized for their potential biological and pharmacological significance. Their synthesis utilizes enantiomerically pure benzothiazines through an intramolecular addition process. This method allows for the production of a range of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones under mild conditions, highlighting their versatile applicability in pharmaceutical research (Harmata & Hong, 2007).

Quantum Entanglement and Cancer Diagnosis

  • A study in 2019 explored the interaction of a moving nano molecule, similar to 6-Methyl-3,4-Dihydroquinolin-2(1H)-one, with a two-mode field in the presence of two-photon transitions. The focus was on understanding the quantum entanglement dynamics for diagnosing human cancer cells, tissues, and tumors. This innovative approach utilizing quantum mechanics could potentially revolutionize cancer diagnostics (Alireza, Jennifer, & Angela, 2019).

Synthesis Methods for Functionalized Derivatives

  • An innovative synthesis method has been established for creating densely functionalized 3,4-dihydroquinolin-2(1H)-ones. This method involves a cascade three-component halosulfonylation, indicating a new pathway for creating complex molecular structures with potential applications in diverse fields of chemistry and pharmacology (Zhu et al., 2016).

Tubulin-Polymerization Inhibitors for Cancer Therapy

  • The modification of 6-methoxy-3,4-dihydroquinolin-2(1H)-one has led to the discovery of new tubulin-polymerization inhibitors targeting the colchicine site, crucial for cancer therapy. These compounds showed significant in vitro cytotoxic activity and substantially inhibited colchicine binding, indicating their potential as effective cancer treatment options (Wang et al., 2014).

properties

IUPAC Name

6-methyl-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-2-4-9-8(6-7)3-5-10(12)11-9/h2,4,6H,3,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNXPCXIGGIJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570783
Record name 6-Methyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3,4-dihydroquinolin-2(1H)-one

CAS RN

20150-83-8
Record name 6-Methyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-3,4-dihydroquinolin-2(1H)-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do these compounds interact with their target and what are the downstream effects?

A1: Research suggests that compounds containing the 7-hydroxy-6-methyl-3,4-dihydroquinolin-2(1H)-one structure, particularly with an aromatic group at position 4 (termed "vesiculopolins" or VPIs), act as inhibitors of the RNA polymerase of vesiculoviruses like Vesicular stomatitis virus (VSV) []. Specifically, VPI A, a potent compound within this class, appears to hinder the de novo initiation phase of leader RNA synthesis by the viral L protein, without affecting mRNA capping or elongation []. This suggests VPI A targets the polymerase domain of the L protein, ultimately suppressing viral replication.

Q2: Is there evidence suggesting specificity of these compounds towards certain viruses?

A2: Interestingly, VPI A demonstrates selective inhibition. While it effectively inhibits transcription of both VSV and Chandipura virus, another vesiculovirus, it does not affect human parainfluenza virus 3 []. This finding implies a degree of specificity towards vesiculoviral L proteins, making VPIs potentially valuable tools for understanding viral transcription mechanisms and developing targeted antiviral therapies.

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